molecular formula C8H14ClNO2 B112117 (R)-alpha-Allyl-proline hydrochloride CAS No. 177206-69-8

(R)-alpha-Allyl-proline hydrochloride

Cat. No.: B112117
CAS No.: 177206-69-8
M. Wt: 191.65 g/mol
InChI Key: DIYYEOOBZVTROL-QRPNPIFTSA-N
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Description

®-alpha-Allyl-proline hydrochloride is a chiral amino acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an allyl group attached to the alpha carbon of proline, a secondary amine. The hydrochloride salt form enhances its solubility in water, making it more accessible for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-alpha-Allyl-proline hydrochloride typically involves the allylation of proline. One common method is the reaction of proline with allyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of ®-alpha-Allyl-proline hydrochloride may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be used to facilitate the allylation reaction under milder conditions, reducing the need for harsh reagents and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

®-alpha-Allyl-proline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

    Reduction: The compound can be reduced to remove the allyl group, yielding proline.

    Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.

Major Products

    Oxidation: Allyl alcohol or allyl epoxide.

    Reduction: Proline.

    Substitution: Various substituted proline derivatives depending on the nucleophile used.

Scientific Research Applications

®-alpha-Allyl-proline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in protein engineering and enzyme catalysis.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-alpha-Allyl-proline hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a substrate or inhibitor for enzymes that recognize proline or its derivatives. The allyl group may enhance its binding affinity or alter its reactivity, leading to unique biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Proline: The parent compound without the allyl group.

    Allyl glycine: Similar structure but with glycine instead of proline.

    Allyl alanine: Similar structure but with alanine instead of proline.

Uniqueness

®-alpha-Allyl-proline hydrochloride is unique due to the presence of both the allyl group and the proline ring, which confer distinct chemical and biological properties. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(2R)-2-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-2-4-8(7(10)11)5-3-6-9-8;/h2,9H,1,3-6H2,(H,10,11);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYYEOOBZVTROL-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@]1(CCCN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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